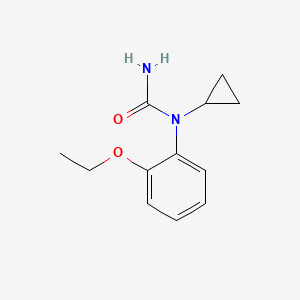

N-Cyclopropyl-N-(2-ethoxyphenyl)urea

Description

Properties

CAS No. |

197456-28-3 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.272 |

IUPAC Name |

1-cyclopropyl-1-(2-ethoxyphenyl)urea |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-11-6-4-3-5-10(11)14(12(13)15)9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H2,13,15) |

InChI Key |

ZDEYOFFCRCFPKX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1N(C2CC2)C(=O)N |

Synonyms |

Urea, N-cyclopropyl-N-(2-ethoxyphenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-Cyclopropyl-N-(2-ethoxyphenyl)urea with three urea-based analogs from recent literature and patents.

Structural Features and Substituent Analysis

Functional and Pharmacological Insights

- The 2-ethoxyphenyl substituent offers moderate electron-donating effects, contrasting with the electron-withdrawing sulfonyloxy groups in the naphthalene- and benzene-sulfonate derivatives .

Solubility and Bioavailability :

- Sulfonyloxy-containing compounds (e.g., N,N'-[2-(1-naphthalenesulfonyloxy)phenyl]urea ) exhibit higher aqueous solubility due to polar sulfonate groups, whereas the ethoxy group in the target compound may reduce solubility but improve membrane permeability .

- K9V leverages fluorine atoms to enhance metabolic stability, a feature absent in the target compound.

Biological Activity :

- Ureas with sulfonyloxy groups (e.g., N,N'-[2-(p-ethylbenzenesulfonyloxy)phenyl]urea ) are often explored as protease inhibitors due to their hydrogen-bonding capacity .

- The target compound’s cyclopropyl group may confer resistance to oxidative metabolism, a trait critical for prolonged in vivo activity.

Preparation Methods

Reaction Mechanism and Conditions

Isocyanates (R–N=C=O) react with amines (R'–NH₂) to form ureas (R–NH–CO–NH–R') through nucleophilic addition. For this compound, the synthesis would require:

-

2-Ethoxyphenyl isocyanate : Generated in situ from 2-ethoxyaniline via phosgenation or using safer alternatives like triphosgene.

-

Cyclopropylamine : A secondary amine that reacts regioselectively with the isocyanate.

In a representative procedure, 3-isopropenyl-α,α-dimethyl benzyl isocyanate was treated with substituted anilines in ethanol under reflux to yield ureas in moderate to high yields (50–80%). The reaction typically proceeds at 80–100°C for 8–24 hours, with polar aprotic solvents like THF or DMF enhancing reactivity.

Optimization Challenges

-

Steric Hindrance : The cyclopropyl group’s rigidity may slow the reaction, necessitating elevated temperatures or catalytic bases like DBU.

-

Byproduct Formation : Competing reactions, such as urea dimerization, can be mitigated by using excess amine or slow addition of isocyanate.

Oxidative Coupling of Amides and Amines

A modern alternative to classical methods involves the oxidative coupling of amides and amines using hypervalent iodine reagents. This approach, reported by Liu et al., avoids isocyanate intermediates and improves functional group tolerance.

Procedure and Conditions

In a 2024 study, unsymmetrical ureas were synthesized by reacting benzamides with amines in the presence of PhI(OAc)₂ and K₃PO₄ in 1,2-dichloroethane. For this compound:

-

Benzamide Derivative : 2-Ethoxybenzamide serves as the acyl donor.

-

Amine Component : Cyclopropylamine is added in stoichiometric excess (2 equiv).

-

Oxidant : PhI(OAc)₂ (2 equiv) facilitates C–N bond formation.

-

Base : K₃PO₄ (2 equiv) neutralizes generated acids.

The reaction proceeds at 80°C for 18 hours, yielding the target urea in 62% after column chromatography.

Table 1: Key Reaction Parameters for Oxidative Coupling

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 18 hours |

| Solvent | 1,2-Dichloroethane |

| Yield | 62% |

| Purity (HPLC) | >95% |

Advantages Over Classical Methods

Industrial-Scale Synthesis via Carbamate Intermediates

Patent WO2001004115A2 discloses a scalable route to aryl- and heteroaryl-substituted ureas, adaptable to this compound. The process employs carbamate intermediates for improved stability and purity.

Stepwise Synthesis

Table 2: Industrial Process Metrics

| Step | Conditions | Yield |

|---|---|---|

| Carbamate Formation | THF, 0°C, 2 hours | 85% |

| Hydrogenation | Pd/C, H₂ 30 psi, 24 hours | 78% |

Critical Analysis

-

Cost Efficiency : Avoids expensive Boc-protection steps.

Biological Synthesis and Emerging Methods

While enzymatic urea synthesis remains underexplored, recent advances in biocatalysis suggest potential for green chemistry approaches. For example, lipases and ureases have been used to catalyze urea formation in aqueous media, though yields for aryl-substituted ureas remain low (<30%).

Comparative Analysis of Synthesis Routes

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-Cyclopropyl-N-(2-ethoxyphenyl)urea, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling cyclopropylamine with 2-ethoxyphenyl isocyanate in aprotic solvents (e.g., THF or dioxane) under nitrogen atmosphere. Reaction optimization includes:

- Temperature control : Maintaining 0–5°C during initial mixing to minimize side reactions.

- Catalyst use : Triethylamine or DMAP to accelerate urea bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Yield enhancement : Stoichiometric excess of one reagent (1.2–1.5 equiv) and extended reaction times (12–24 hrs) .

Q. Which analytical techniques are critical for confirming the structural integrity of This compound?

- Recommended techniques :

- NMR spectroscopy : H/C NMR to verify cyclopropyl and ethoxyphenyl group integration.

- HPLC-MS : Assess purity (>95%) and confirm molecular ion peaks ([M+H]).

- FT-IR : Urea carbonyl stretch (~1640–1680 cm) and ether C-O stretch (~1250 cm).

- Elemental analysis : Validate C, H, N, O percentages against theoretical values .

Q. How should researchers handle and store This compound to ensure stability?

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Adjust storage protocols if decomposition exceeds 5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for This compound?

- Approach :

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Statistical rigor : Apply ANOVA or t-tests to compare replicates; report p-values and confidence intervals.

- Variable isolation : Test solvent effects (DMSO vs. saline) and concentration gradients (0.1–100 µM).

- Meta-analysis : Cross-reference data with structurally analogous ureas (e.g., N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea) to identify trends .

Q. What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of This compound?

- SAR strategies :

- Substituent variation : Synthesize analogs with halogenated ethoxyphenyl groups or substituted cyclopropanes.

- Biological profiling : Test analogs against kinase panels or apoptosis pathways (e.g., caspase-3 activation).

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin.

- Data correlation : Use regression analysis to link electronic/pharmacokinetic properties (LogP, PSA) with activity .

Q. What mechanisms underlie the instability of This compound in aqueous media, and how can this be mitigated?

- Mechanistic insights : Hydrolysis of the urea moiety under acidic/basic conditions generates cyclopropylamine and 2-ethoxyphenyl isocyanate as degradation products.

- Mitigation strategies :

- Buffered solutions : Use phosphate buffer (pH 6.5–7.5) to slow hydrolysis.

- Lyophilization : Prepare stable lyophilized formulations for long-term storage.

- Co-solvents : Add PEG-400 or cyclodextrins to enhance solubility without destabilization .

Data Presentation Guidelines

-

Tables : Include retention times (HPLC), spectral peaks (NMR), and IC values with standard deviations.

Example:Parameter Value (±SD) Method Purity 98.2% (±0.5) HPLC (254 nm) Melting Point 132–134°C Differential SC -

Figures : Use scatter plots for SAR trends (IC vs. LogP) and chromatograms for purity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.